molecular formula C17H17BrClNO3 B3483181 5-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

5-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

Cat. No. B3483181
M. Wt: 398.7 g/mol
InChI Key: AGUWHVZNYUKCOI-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a chemical compound with a molecular formula of C17H18BrClNO3 . It is a white crystalline powder with a molecular weight of 287.2 g/mol. It has been used in a variety of research studies for its unique properties, including its ability to form strong covalent bonds with other molecules, its ability to act as a catalyst, and its ability to act as a substrate for various enzymes.


Molecular Structure Analysis

The molecular structure of 5-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide can be analyzed using various techniques such as X-ray diffraction, electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations . The crystal structures and calculated geometries of similar compounds were found to be extremely similar, which permitted a comparison of the relative reliabilities of absolute configurations obtained by ECD analyses and theoretical simulation .


Physical And Chemical Properties Analysis

5-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a white crystalline powder with a melting point of 162-164°C. It has a molecular weight of 287.2 g/mol.

Future Directions

The future directions for the study of 5-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide could include further exploration of its unique properties and potential applications in various fields such as catalysis and enzyme substrate. Additionally, its potential biological activities could be further investigated for possible therapeutic applications .

properties

IUPAC Name

5-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClNO3/c1-22-15-6-3-11(9-16(15)23-2)7-8-20-17(21)13-10-12(18)4-5-14(13)19/h3-6,9-10H,7-8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUWHVZNYUKCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Br)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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